molecular formula C9H11NO2 B1267755 Ethyl 6-methylnicotinate CAS No. 21684-59-3

Ethyl 6-methylnicotinate

Cat. No. B1267755
CAS RN: 21684-59-3
M. Wt: 165.19 g/mol
InChI Key: FEWVINDUUUHRKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 6-methylnicotinate and related compounds involves multiple steps, including the reduction of precursors and the reaction with nicotinoyl chloride. For example, Liu Chunxin (2009) demonstrated a method to synthesize 1-(4-Methylphenyl) ethylnicotinate, achieving a yield of 70% and a product purity above 98% through optimized synthesis technology (Liu Chunxin, 2009).

Molecular Structure Analysis

The molecular structure of ethyl 6-methylnicotinate has been explored through spectroscopic methods. Karabacak et al. (2016) conducted a detailed study using FT-IR, FT-Raman, dispersive Raman, and NMR spectroscopy, supported by density functional theory (DFT) calculations to obtain structural and spectroscopic data of the molecule (Karabacak et al., 2016).

Chemical Reactions and Properties

Ethyl 6-methylnicotinate undergoes various chemical reactions, leading to the formation of novel compounds. Trofimov et al. (2012) discovered that ethyl isonicotinate reacts with tertiary cyanoacetylenic alcohols under mild conditions to afford novel polycondensed heterocyclic systems, demonstrating the molecule's reactivity and potential for creating complex chemical structures (Trofimov et al., 2012).

Physical Properties Analysis

The physical properties of ethyl 6-methylnicotinate, such as solubility, melting point, and boiling point, are crucial for its handling and application in various fields. However, specific studies detailing these properties were not identified in the current search, indicating a potential area for further research.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interaction with other substances, are essential for understanding ethyl 6-methylnicotinate's utility in chemical synthesis and potential industrial applications. The study by Zhu et al. (2003) on the [4 + 2] annulation process using ethyl 2-methyl-2,3-butadienoate provides insights into its reactivity and potential for creating diverse chemical structures (Zhu et al., 2003).

Scientific Research Applications

Synthesis and Pharmaceutical Applications

Ethyl 6-methylnicotinate is a chemical compound with significant applications in the synthesis of pharmaceutical products. For instance, it has been utilized in the multi-kilogram-scale synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor. This process involves coupling ethyl 6-chloro-5-cyano-2-methylnicotinate with other chemical compounds to yield AZD1283, which supports preclinical and clinical studies (Andersen et al., 2013). Additionally, improvements in the synthetic route of ethyl 6-chloro-5-cyano-2-methylnicotinate have led to significant advancements in yield, purity, and operability, benefiting the production of P2Y12 antagonists (Bell et al., 2012).

Organic Chemistry and Catalysis

In the field of organic chemistry, ethyl 6-methylnicotinate has been a key component in catalytic processes. For example, it acts as a 1,4-dipole synthon in phosphine-catalyzed [4 + 2] annulation reactions with N-tosylimines, resulting in the formation of tetrahydro-pyridine-3-carboxylates with complete regioselectivity (Zhu et al., 2003).

Synthesis of Heterocyclic Compounds

Ethyl 6-methylnicotinate is instrumental in synthesizing various heterocyclic compounds. For example, its derivatives have been used in the synthesis of hydroxy lamine derivatives and other heterocyclic compounds (Markova et al., 1970).

Supramolecular Chemistry

In supramolecular chemistry, ethyl 6-methylnicotinate derivatives have been synthesized for their unique properties. A study synthesized a novel pyridone-based phthalimide fleximer, which was investigated for its supramolecular self-assembly through noncovalent interactions. This research contributes to understanding the supramolecular frameworks based on ethyl 6-methylnicotinate derivatives (Dowarah et al., 2022).

Transition Metal Complexes

Ethyl 6-methylnicotinate is also used in the preparation of transition metal complexes. For instance, new transition metal complexes of 2-Hydroxy-6-methylnicotinic acid were prepared by microwave irradiation method. These complexes showed potential antibacterial properties and were characterized using FT-IR and UV-Visible spectral analysis (Verma & Bhojak, 2018).

Safety And Hazards

Ethyl 6-methylnicotinate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

There is interest in nicotine-related alkaloids for both recreational use and pharmaceutical applications . A new electronic cigarette pod system, named Spree Bar, is being marketed in the United States as “PMTA exempt”, with youth-appealing flavors and advertising. The products are marketed as containing “Metatine”, a trademarked name for 6-methyl nicotine, a synthetic nicotine analog patented by a Chinese electronic cigarette manufacturer . The FDA needs to determine whether, in its view, 6-methyl nicotine is a form of “nicotine” within the meaning of the Tobacco Control Act, or whether 6-methyl nicotine can be regulated as a drug under the Federal Food, Drug, and Cosmetic Act (FDCA) .

properties

IUPAC Name

ethyl 6-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-3-12-9(11)8-5-4-7(2)10-6-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWVINDUUUHRKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00300133
Record name Ethyl 6-methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-methylnicotinate

CAS RN

21684-59-3
Record name 21684-59-3
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135041
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 6-methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 6-methylnicotinoyl-acetone which is mentioned as the starting substance in Example 6, can be obtained in a known manner from α-picoline-5-carboxylic acid ethyl ester and acetone, or from 5-acetyl-α-picoline (prepared in accordance with Angew. Ch. 67, page 398) and ethyl acetate: 270 g of 5-acetyl-α-picoline, 5 1 of anhydrous toluene, 387 g. of ethyl acetate and 537 g of potassium tert.-butylate are stirred at 40° for 20 hours and the mixture is subsequently decomposed by means of a mixture of 3 1 of ice water and 288 ml of acetic acid. 283.5 g of 6-methylnicotinoyl-acetone, boiling point 108°-117° /0.2 mm Hg, which rapidly crystallises and, after recrystallisation from ligroin, melts at 57°-58°, is obtained in the usual manner from the toluene solution.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
J Lehrfeld, AM Burkman, JE Gearien - Journal of Medicinal …, 1964 - ACS Publications
… (0.10 mole) of ethyl 6-methylnicotinate,12 32 g. (0.30 mole) of freshly distilled benzaldehyde, and 30 ml. of acetic anhydride in 80 ml. …
Number of citations: 7 pubs.acs.org
T Kaminski, G Kirsch - Journal of Heterocyclic Chemistry, 2008 - academia.edu
… The same reaction was performed starting from ethyl 6methylnicotinate [10]. In fact, from the condensation we could isolate a second compound in 45 % yield along with the desired …
Number of citations: 10 www.academia.edu
S Boland, C Cauvin, B Norberg, K Le Van… - … Section E: Structure …, 2002 - scripts.iucr.org
Structural analysis of the title compound, C16H23NO4, reveals that the pyridine ring and the ester moiety are coplanar. This conformation is stabilized by an intramolecular hydrogen …
Number of citations: 4 scripts.iucr.org
RN CASTLE, CW WHITTLE - The Journal of Organic Chemistry, 1959 - ACS Publications
… However, in the preparation of VI, ethyl 6-methylnicotinate was saponified with potassium hydroxide. Potassium 6-methylnicotinate was allowed to react with oxalyl chloride whereupon …
Number of citations: 26 pubs.acs.org
FA Daniher, BE Hackley Jr - The Journal of Organic Chemistry, 1966 - ACS Publications
… On the other hand, ethyl 6methylnicotinate N-oxide gave a 68% yield of product in dioxane … as follows: 4-methoxy-2pieoline N-oxide, 10%; ethyl 6-methylnicotinate N-oxide, 25%; 6-…
Number of citations: 25 pubs.acs.org
EA Oostveen, HC van der Plas - Recueil des Travaux …, 1976 - Wiley Online Library
… From 0.52 g (4.25 mmoles) of 5-ethyl-2-methylpyridine we obtained 0.29 g (41%) of ethyl 6-methylnicotinate. Mp picrate of ethyl 6-methylnicotinate: 165-166O (subl.). Analysis: C,,H,,N,O…
Number of citations: 9 onlinelibrary.wiley.com
JE Mahan, SD Turk, AM Schnitzer… - … & Engineering Data …, 2002 - ACS Publications
… synthesized from ethyl 6-methylnicotinate using the procedure of Brown and Murphey (1). The picrate, melting point, 191-2 C., showed no depression when mixed with that of the …
Number of citations: 5 pubs.acs.org
IG Morris, AR Pinder - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
… A conveniently accessible starting-point was ethyl 6-methylnicotinate (XIV; X = H), the methyl group of which proved, as expected, to be rather more reactive than that of 2-picoline. …
Number of citations: 2 pubs.rsc.org
JI Seeman, CG Chavdarian, HV Secor… - The Journal of Organic …, 1986 - ACS Publications
… Nicotinoid 10 is available as a racemate via the condensation of ethyl 6-methylnicotinate and the lithium anion of N- (trimethylsilyl)pyrrolidinone8 or in high optical purity …
Number of citations: 12 pubs.acs.org
RC Parish, LM Stock - The Journal of Organic Chemistry, 1966 - ACS Publications
… On the other hand, ethyl 6methylnicotinate N-oxide gave a 68% yield of product in dioxane so that factors other than electronegativity are operative. …
Number of citations: 24 pubs.acs.org

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